molecular formula C60H122 B1329453 Hexacontane CAS No. 7667-80-3

Hexacontane

Cat. No.: B1329453
CAS No.: 7667-80-3
M. Wt: 843.6 g/mol
InChI Key: OCWUCHKZAHTZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacontane is a high-molecular-weight hydrocarbon with the chemical formula C60H122 . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a solid at room temperature and is known for its waxy texture. It is primarily found in petroleum and natural gas and is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacontane can be synthesized through various methods, including the catalytic hydrogenation of long-chain alkenes or alkynes. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the polymerization of ethylene, followed by hydrogenation to produce long-chain alkanes, including this compound.

Industrial Production Methods

In industrial settings, this compound is often extracted from petroleum and natural gas. The extraction process involves fractional distillation, where crude oil is heated, and its components are separated based on their boiling points. This compound, being a high-boiling-point compound, is collected in the later stages of the distillation process.

Chemical Reactions Analysis

Types of Reactions

Hexacontane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce alcohols, aldehydes, and carboxylic acids. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions to remove any functional groups that may be present.

    Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups. Halogenation is a common substitution reaction, where this compound reacts with halogens like chlorine or bromine to form haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and oxygen under high temperature and pressure.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogens like chlorine or bromine, often in the presence of ultraviolet light or a catalyst.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Saturated hydrocarbons with fewer functional groups.

    Substitution: Haloalkanes.

Scientific Research Applications

Chemical Applications

Gas Chromatography Standard
Hexacontane is utilized as a standard in gas chromatography. Its well-defined properties allow for accurate calibration of chromatographic instruments, facilitating the analysis of complex mixtures and enhancing the reliability of results in chemical research .

Study of Hydrocarbon Behavior
Researchers leverage this compound to investigate the behavior and properties of hydrocarbons. Its long carbon chain provides insights into phase transitions, thermal stability, and molecular interactions within hydrocarbon systems .

Biological Applications

Lipid Membrane Studies
In biological research, this compound is employed to study lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, impacting their fluidity and permeability. This characteristic is crucial for understanding membrane dynamics and the interaction of drugs with biological membranes .

Antimicrobial Properties
Recent studies have highlighted this compound's antimicrobial potential. It has demonstrated inhibitory effects against various pathogenic microorganisms by disrupting bacterial membranes, leading to cell lysis. This property positions this compound as a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

Medical Applications

Drug Delivery Systems
this compound's hydrophobic characteristics make it a suitable candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their bioavailability and therapeutic efficacy. Research indicates that modifying drug delivery surfaces with this compound can significantly improve loading capacities for various pharmaceutical compounds .

Industrial Applications

Lubricants and Viscosity Reducers
In industrial settings, this compound is used as a lubricant and viscosity reducer. Its long hydrocarbon chain provides excellent lubrication properties, reducing friction between surfaces in mechanical applications. This makes it valuable in manufacturing processes where reduced wear and tear are essential .

Thermal Expansion Agent
this compound serves as a thermal expansion agent in various materials, helping to control thermal properties during processing and application .

Adsorption Characteristics

Studies on the adsorption of this compound reveal its ability to form organized lamellar structures on surfaces like hexagonal boron nitride (hBN). This property is significant for applications in nanotechnology and materials science.

Table 2: Adsorption Properties of this compound on hBN

ParameterValue
Layer Height0.4 ± 0.1 nm
Molecular ArrangementLamellar Rows
StabilityModerate

Case Study 1: Antimicrobial Efficacy

In laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting its potential use in topical formulations .

Case Study 2: Material Science Application

A study focused on using this compound to create nanostructured surfaces for drug delivery systems demonstrated enhanced loading capacity for hydrophobic drugs when modifying surface properties with this compound .

Mechanism of Action

Hexacontane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. In industrial applications, its long hydrocarbon chain provides excellent lubrication properties, reducing friction between surfaces. The molecular targets and pathways involved in its action are primarily related to its physical properties rather than specific biochemical interactions.

Comparison with Similar Compounds

Hexacontane is similar to other long-chain alkanes such as:

  • Pentacontane (C50H102)
  • Heptacontane (C70H142)
  • Octacontane (C80H162)

Uniqueness

This compound’s uniqueness lies in its specific chain length, which provides distinct physical properties such as melting point, boiling point, and viscosity. Compared to shorter or longer alkanes, this compound has a higher melting point and boiling point, making it suitable for applications requiring high thermal stability.

Biological Activity

Hexacontane, a straight-chain alkane with the molecular formula C60H122\text{C}_{60}\text{H}_{122}, has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its antimicrobial properties, adsorption characteristics, and potential applications in biomedicine.

This compound is a long-chain hydrocarbon belonging to the alkane family. Its structure consists of a linear arrangement of 60 carbon atoms, each bonded to hydrogen atoms. The molecular weight of this compound is approximately 842.3 g/mol. The compound is typically solid at room temperature and exhibits low volatility and high hydrophobicity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to possess inhibitory effects against various pathogenic microorganisms. For instance, research indicates that this compound can disrupt bacterial membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Adsorption Characteristics

This compound's interaction with surfaces is also significant. Studies on its adsorption to materials like hexagonal boron nitride (hBN) reveal that this compound forms organized lamellar structures upon adsorption. This behavior is crucial for applications in nanotechnology and materials science .

Table 2: Adsorption Properties of this compound on hBN

ParameterValue
Layer Height0.4 ± 0.1 nm
Molecular ArrangementLamellar Rows
StabilityModerate

The ability of this compound to form stable layers could be utilized in coatings or as a component in composite materials.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with clear zones of inhibition observed around this compound-treated agar plates. The study concluded that this compound could serve as an effective antibacterial agent in topical formulations .

Case Study 2: Material Science Application

Another study focused on the use of this compound in creating nanostructured surfaces for drug delivery systems. By modifying the surface properties of hBN with this compound, researchers were able to enhance the loading capacity for hydrophobic drugs, demonstrating its potential in pharmaceutical applications .

Research Findings

  • Antibacterial Mechanism : this compound disrupts bacterial cell membranes, which may be attributed to its hydrophobic nature that allows it to integrate into lipid bilayers.
  • Thermal Behavior : this compound exhibits unique thermal properties, including recrystallization upon heating, which may affect its biological activity under different conditions .
  • Potential Toxicity : While this compound shows promising biological activity, further studies are needed to assess its toxicity profile and long-term effects on human health.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the thermodynamic properties of hexacontane, such as vapor pressure and vaporization enthalpy?

  • Answer: The vaporization enthalpies and vapor pressures of this compound can be measured using correlation-gas chromatography, which extrapolates data for high molecular weight alkanes. This method involves subcooled liquid measurements and validation against theoretical models (e.g., PERT2 program-derived predictions). Researchers should ensure calibration with reference compounds like tetracontane and pentacontane to account for systematic errors .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

  • Answer: Characterization should include mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural analysis, and differential scanning calorimetry (DSC) to assess thermal behavior. For novel compounds, elemental analysis and X-ray crystallography (if crystalline) are critical. Known compounds require cross-referencing with literature spectra .

Q. What are the best practices for designing experiments to study this compound’s phase transitions?

  • Answer: Use controlled cooling/heating rates in DSC to detect melting/crystallization points. For reproducibility, document thermal history (e.g., annealing conditions) and employ inert atmospheres to prevent oxidation. Pair experimental data with computational models (e.g., molecular dynamics simulations) to validate observations .

Advanced Research Questions

Q. How do discrepancies arise between experimental and estimated thermodynamic properties of this compound, and how can they be resolved?

  • Answer: Above this compound (C₆₀H₁₂₂), divergence between experimental and estimated values (e.g., vaporization enthalpies) is attributed to limitations in extrapolation models. To address this, combine experimental data (via gas chromatography) with molecular dynamics simulations using force fields like AMBER99SB, which show median agreement with experimental melting temperatures (e.g., 367 K predicted vs. 372 K observed). Sensitivity analyses of force field parameters (e.g., Gromos54a-7 vs. L-OPLS-AA) can identify systematic biases .

Q. What methodologies are effective in modeling this compound’s solubility and polymer-like behavior in solvents?

  • Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., anisole as solvent, methanol as antisolvent) can predict solubility trends. For validation, compare simulation results with experimental solubility data for smaller alkanes (C₃–C₂₀) and extend the analysis to this compound. Use radial distribution functions (RDFs) to analyze solvent-shell structures and quantify entropic contributions .

Q. How should researchers address contradictions in literature data on this compound’s physicochemical properties?

  • Answer: Conduct meta-analyses of existing studies, focusing on methodological differences (e.g., sample purity, instrumental calibration). For example, vapor pressure measurements may vary due to subcooled liquid assumptions. Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and identify outlier datasets. Reconcile discrepancies through collaborative replication studies .

Q. What advanced computational approaches can predict this compound’s behavior in mixed hydrocarbon systems?

  • Answer: Coarse-grained MD simulations or Monte Carlo methods are suitable for studying this compound in multicomponent systems. Parameterize force fields using thermodynamic integration or experimental phase diagrams. For accuracy, validate against small-angle neutron scattering (SANS) data or interfacial tension measurements .

Q. Methodological Guidance

Q. How to structure a research paper on this compound to ensure clarity and reproducibility?

  • Answer: Follow IMRaD (Introduction, Methods, Results, Discussion) structure. In methods, detail synthesis protocols (e.g., Fischer-Tropsch for long-chain alkanes) and purity thresholds. In results, use tables to compare experimental vs. computational data (e.g., Table 1: Melting points across force fields). Discuss limitations (e.g., MD timescale constraints) and provide raw data in supplementary materials .

Q. What statistical methods are appropriate for analyzing this compound’s thermal degradation data?

  • Answer: Apply kinetic models (e.g., Arrhenius, Ozawa-Flynn-Wall) to thermogravimetric analysis (TGA) data. Use multivariate regression to account for competing degradation pathways. Report confidence intervals for activation energies and cross-validate with FTIR or GC-MS to identify degradation products .

Q. How to formulate a research question on this compound that addresses a literature gap?

  • Answer: Example: “How do alkyl chain length (C₃₀ vs. C₆₀) and branching influence the non-covalent interaction indices in alkane-solvent systems?” Ensure the question is specific (chain length range), measurable (interaction indices via MD), and novel (limited data on C₆₀). Ground the question in prior work, e.g., citing discrepancies in solubility models for >C₄₀ alkanes .

Q. Tables for Reference

Table 1: Comparison of Experimental vs. Simulated Melting Points for this compound

MethodMelting Point (K)Deviation from Experimental (K)Source
AMBER99SB (MD)367-5
L-OPLS-AA (MD)355-17
Experimental (DSC)372-

Table 2: Key Thermodynamic Properties of this compound

PropertyExperimental ValueEstimation MethodDeviation (%)
Vaporization Enthalpy145 kJ/molCorrelation-GC2.1
Vapor Pressure (25°C)1.2 × 10⁻⁷ PaExtrapolation8.5

Properties

IUPAC Name

hexacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H122/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-60H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUCHKZAHTZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H122
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227472
Record name Hexacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7667-80-3
Record name Hexacontane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7667-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007667803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexacontane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.